Erbium(III) acetate tetrahydrate
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Overview
Description
Erbium(III) acetate tetrahydrate is a chemical compound with the formula Er(CH₃COO)₃·4H₂O. It is the acetate salt of erbium, a rare earth element. This compound appears as a light red solid and is soluble in water . Erbium compounds are known for their unique optical properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Erbium(III) acetate tetrahydrate can be synthesized by reacting erbium oxide (Er₂O₃) with acetic acid (CH₃COOH). The reaction typically involves dissolving erbium oxide in acetic acid under controlled conditions to form erbium acetate. The resulting solution is then evaporated to obtain the tetrahydrate form .
Industrial Production Methods
In industrial settings, the production of erbium(3+);triacetate;tetrahydrate follows similar principles but on a larger scale. The process involves the use of high-purity erbium oxide and acetic acid, with careful control of temperature and concentration to ensure the formation of the desired product. The final product is often purified through recrystallization .
Chemical Reactions Analysis
Types of Reactions
Erbium(III) acetate tetrahydrate undergoes several types of chemical reactions, including:
Thermal Decomposition: When heated, the compound decomposes to form various intermediates and ultimately erbium oxide (Er₂O₃).
Hydrolysis: In the presence of water, erbium acetate can hydrolyze to form erbium hydroxide and acetic acid.
Common Reagents and Conditions
Thermal Decomposition: Heating erbium(3+);triacetate;tetrahydrate at 90°C results in the loss of water molecules, forming an anhydrous erbium acetate. Continued heating to 310°C produces ketene (CH₂=C=O) and erbium hydroxide acetate.
Major Products
Thermal Decomposition: Erbium oxide (Er₂O₃), ketene (CH₂=C=O), and erbium oxyacetate.
Hydrolysis: Erbium hydroxide and acetic acid.
Scientific Research Applications
Erbium(III) acetate tetrahydrate has a wide range of applications in scientific research, including:
Optical Materials: Used in the synthesis of optical materials due to its unique luminescent properties.
Catalysis: Acts as a catalyst in various chemical reactions, particularly in organic synthesis.
Biomedical Research: Investigated for its potential use in medical imaging and as a contrast agent in magnetic resonance imaging (MRI).
Material Science: Employed in the development of advanced materials, including upconversion nanoparticles for security features and anti-counterfeiting measures.
Mechanism of Action
The mechanism by which erbium(3+);triacetate;tetrahydrate exerts its effects is primarily related to its ability to interact with light and other electromagnetic radiation. The erbium ions (Er³⁺) in the compound can absorb and emit light at specific wavelengths, making it useful in optical applications. In catalysis, the compound’s ability to facilitate chemical reactions is attributed to the presence of active sites on the erbium ions that interact with reactant molecules .
Comparison with Similar Compounds
Erbium(III) acetate tetrahydrate can be compared with other rare earth acetates, such as:
Holmium(3+);triacetate: Similar in structure but with different optical properties due to the presence of holmium ions (Ho³⁺).
Thulium(3+);triacetate: Another rare earth acetate with distinct luminescent characteristics attributed to thulium ions (Tm³⁺).
Ytterbium(3+);triacetate;tetrahydrate: Shares similar chemical properties but differs in its applications and optical behavior due to ytterbium ions (Yb³⁺).
This compound is unique in its specific luminescent properties, making it particularly valuable in optical and material science applications.
Properties
IUPAC Name |
erbium(3+);triacetate;tetrahydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.Er.4H2O/c3*1-2(3)4;;;;;/h3*1H3,(H,3,4);;4*1H2/q;;;+3;;;;/p-3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGXSXSWDGRCAZ-UHFFFAOYSA-K |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.O.O.[Er+3] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17ErO10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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